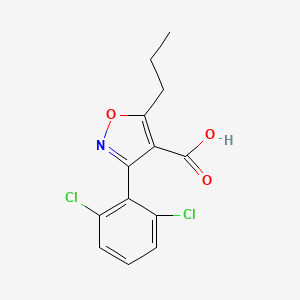

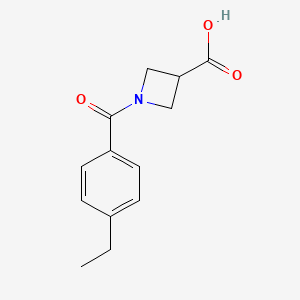

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

Übersicht

Beschreibung

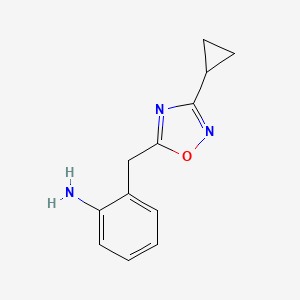

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The compound likely has a complex structure due to the presence of multiple functional groups and the dichlorophenyl ring .Physical and Chemical Properties Analysis

Based on its structure, the compound is likely to be a solid under normal conditions . Its other physical and chemical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Research has shown the utility of similar carboxylic acid anions in regioselective cross-coupling reactions, where they serve as tunable directing groups. For instance, the cross-coupling reaction of 2,6-dichloronicotinic acid with dihalo heterocycles like 2,5-dibromo-1,2,4-triazole derivatives led to selective synthesis of substituted nicotinic acids and triazoles. This illustrates the compound's role in facilitating specific bond formations in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields including pharmaceuticals, materials science, and catalysis (Houpis et al., 2010).

Corrosion Inhibition

Another area of application involves the study of triazole derivatives for corrosion inhibition. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in protecting mild steel in acidic environments was investigated, demonstrating significant inhibition efficiencies. Such studies underscore the potential of oxazole derivatives in developing effective corrosion inhibitors for industrial applications, thereby extending the lifespan of metal structures and components (Lagrenée et al., 2002).

Synthesis of Peptidomimetics

Oxazole derivatives have also been utilized in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for triazole-based scaffolds, was achieved through ruthenium-catalyzed cycloaddition, demonstrating the compound's relevance in the creation of novel bioactive molecules with potential therapeutic applications (Ferrini et al., 2015).

Antimicrobial and Anticancer Agents

Furthermore, oxazole derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed promising anticancer and antimicrobial activities, highlighting the potential of such compounds in the development of new pharmaceutical agents (Katariya et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as diclofenac, are known to target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Mode of Action

These compounds often work by inhibiting the activity of their target enzymes. For instance, diclofenac inhibits the biosynthesis of prostaglandins by blocking COX enzymes .

Pharmacokinetics

Many such compounds are well absorbed after oral administration, and they bind extensively to plasma proteins. They are metabolized in the liver and excreted via the kidneys .

Action Environment

The efficacy and stability of these compounds can be influenced by various factors, including pH, presence of other substances, and specific characteristics of the biological environment .

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-2-4-9-11(13(17)18)12(16-19-9)10-7(14)5-3-6-8(10)15/h3,5-6H,2,4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPRSLPLJGGYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)

![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)

![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)